

# Cross-Validation of Wx-671 Findings: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: **Wx-671**

Cat. No.: **B2806328**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of **Wx-671** (Upamostat) against alternative therapies in locally advanced pancreatic cancer and metastatic breast cancer. The information is based on available clinical trial data and is intended to support independent validation and further research.

**Wx-671** is an orally active serine protease inhibitor that targets the urokinase-type plasminogen activator (uPA) system.<sup>[1]</sup> It is a prodrug that is converted in the body to its active form, WX-UK1, which then inhibits uPA.<sup>[1][2][3]</sup> The uPA system is implicated in the processes of tumor invasion and metastasis, making it a target for anti-cancer therapies.<sup>[1][2]</sup> **Wx-671** has been investigated in clinical trials for solid tumors, including pancreatic and breast cancer.<sup>[4]</sup>

## Wx-671 in Locally Advanced Pancreatic Cancer

A Phase II randomized proof-of-concept study evaluated the efficacy and safety of **Wx-671** (Upamostat) in combination with gemcitabine for patients with non-resectable, locally advanced pancreatic cancer.<sup>[5]</sup> Patients were randomized to receive gemcitabine alone or in combination with one of two different daily oral doses of upamostat (200 mg or 400 mg).<sup>[5]</sup>

## Quantitative Data Summary

Outcome	Gemcitabine Alone (Arm A)	Gemcitabine + 200mg Upamostat (Arm B)	Gemcitabine + 400mg Upamostat (Arm C)
Median Overall Survival	9.9 months	9.7 months	12.5 months
1-Year Survival Rate	33.9%	40.7%	50.6%
Confirmed Partial Remission (RECIST)	3.8%	7.1%	12.9%
Patients with Distant Metastasis	4	6	2
Data from a Phase II randomized trial in patients with non-resectable, locally advanced pancreatic cancer. <a href="#">[5]</a>			

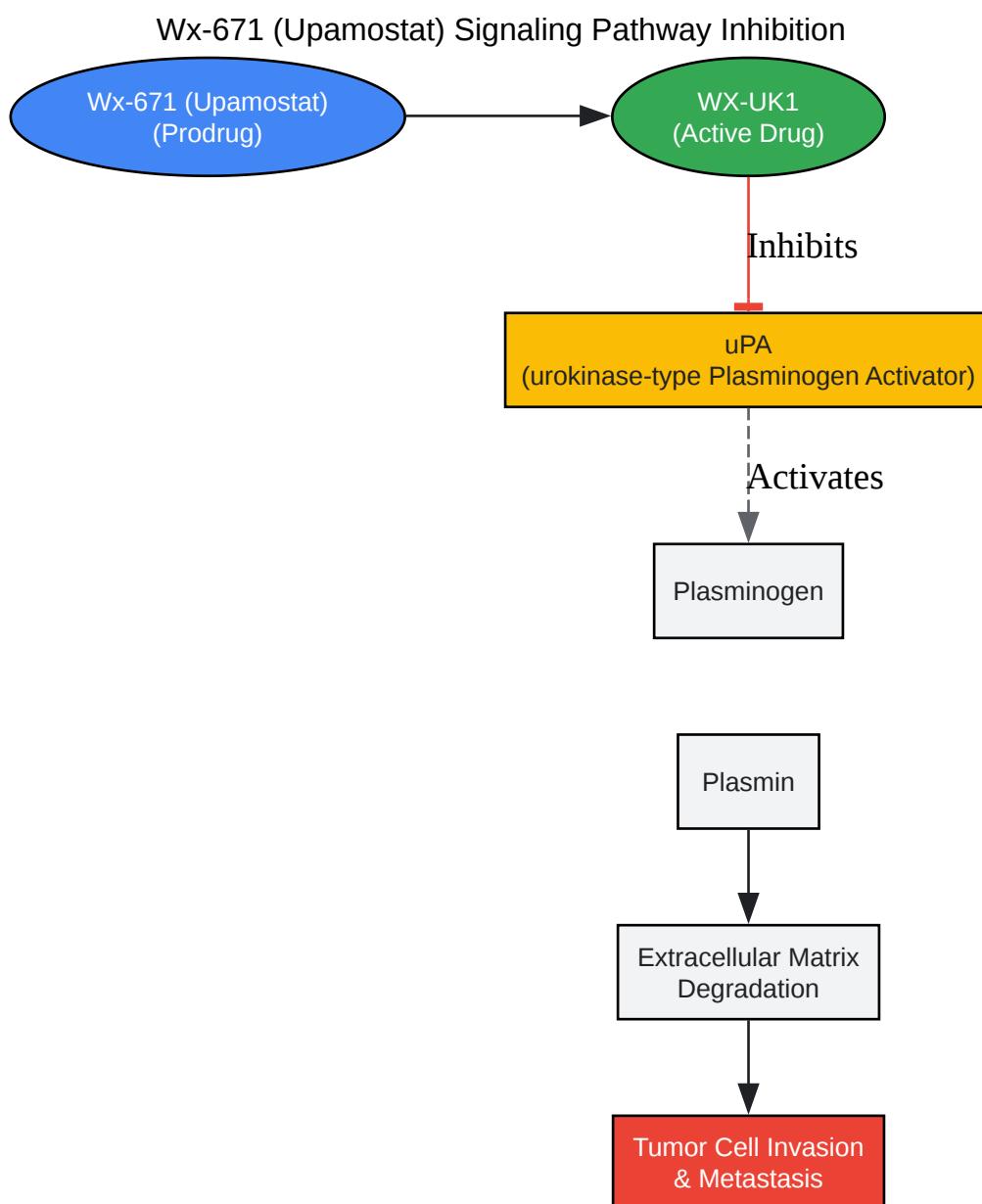
## Comparison with Standard of Care

The standard of care for locally advanced pancreatic cancer typically involves chemotherapy regimens such as FOLFIRINOX or a combination of gemcitabine and nab-paclitaxel.[\[6\]](#)[\[7\]](#) While a direct head-to-head comparison from this specific trial is not available, historical data from other studies can provide context for the performance of these standard regimens. For instance, the PRODIGE trial showed a median overall survival of 11.1 months for metastatic pancreatic cancer patients treated with FOLFIRINOX, compared to 6.8 months with gemcitabine monotherapy.[\[7\]](#) The MPACT trial demonstrated a median overall survival of 8.5 months for patients with metastatic pancreatic cancer treated with gemcitabine plus nab-paclitaxel, versus 6.7 months for gemcitabine alone.[\[7\]](#) It is important to note that these trials were in a metastatic setting, which may differ from the locally advanced population in the **Wx-671** study.

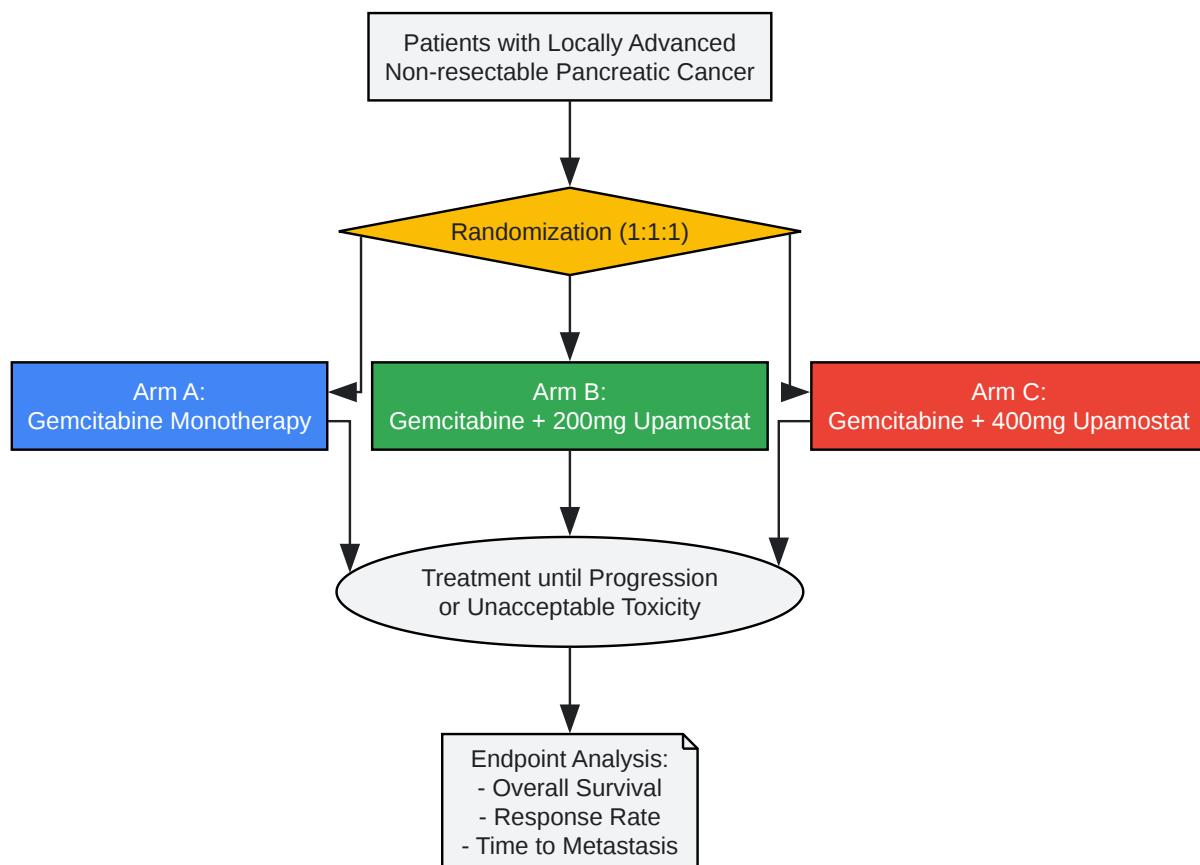
## Experimental Protocol: Phase II Pancreatic Cancer Study[\[5\]](#)

- Objective: To evaluate the efficacy and safety of upamostat in combination with gemcitabine compared to gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer.
- Patient Population: Patients with histologically or cytologically confirmed, non-resectable, locally advanced pancreatic adenocarcinoma.
- Treatment Arms:
  - Arm A: Gemcitabine (1000 mg/m<sup>2</sup> intravenously over 30 minutes weekly for 7 of the first 8 weeks, then weekly for 3 of every 4 weeks).
  - Arm B: Gemcitabine (same schedule as Arm A) plus daily oral upamostat (200 mg).
  - Arm C: Gemcitabine (same schedule as Arm A) plus daily oral upamostat (400 mg).
- Endpoints: The pre-defined efficacy endpoints included objective response rate, time to first metastasis, progression-free survival, and overall survival.

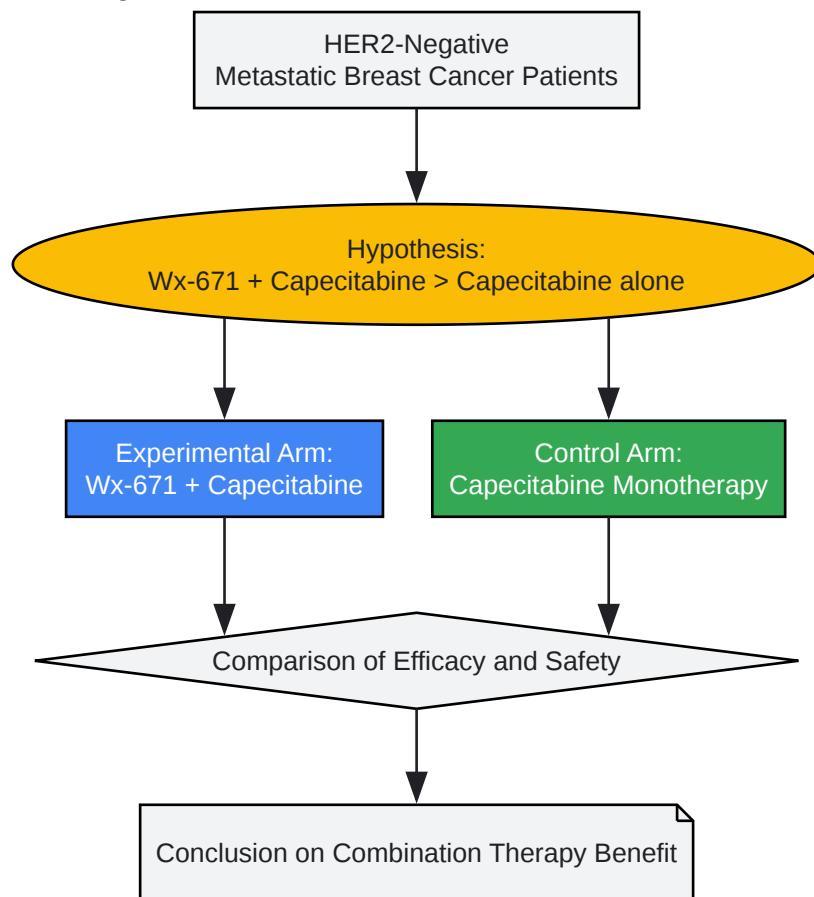
## Visualizations



## Phase II Trial Workflow: Wx-671 in Pancreatic Cancer



## Logical Flow of the Phase II Breast Cancer Trial

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